Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science. The structure of this compound includes a thiophene ring fused with a benzene ring, with an amino group at the 3-position, a chlorine atom at the 6-position, and a methyl ester group at the 2-position.
Mechanism of Action
Target of Action
Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate is a compound that has shown potential in the development of inhibitors of kinase targets . These targets include the LIMK protein family , PIM-kinases , and MAPK-2 kinase (MK2) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the phosphorylation status of the kinases’ substrates, which can lead to alterations in various cellular processes .
Biochemical Pathways
The inhibition of these kinases affects multiple biochemical pathways. For instance, the inhibition of LIMK1 can disrupt actin polymerization, which is crucial for cell motility . Similarly, the inhibition of PIM-kinases and MK2 can affect various signaling pathways involved in cell growth and survival .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The compound is also an inhibitor of several cytochrome P450 enzymes, which could affect its metabolism .
Result of Action
The inhibition of the aforementioned kinases by this compound can lead to various molecular and cellular effects. For instance, the disruption of actin polymerization can prevent the metastatic potential of tumor cells where LIMK is over-expressed . The inhibition of PIM-kinases and MK2 can also lead to the suppression of cell growth and induction of apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine. This reaction is typically carried out under microwave irradiation in dimethyl sulfoxide (DMSO) at 130°C, yielding the desired product in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Comparison: Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the chlorine atom at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug discovery and development .
Properties
IUPAC Name |
methyl 3-amino-6-chloro-1-benzothiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWNCOUMITXRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159979 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-87-4 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35212-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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